molecular formula C32H27P B14188364 Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane CAS No. 881407-34-7

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane

Cat. No.: B14188364
CAS No.: 881407-34-7
M. Wt: 442.5 g/mol
InChI Key: LHPBAHXUVWMQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a benzyl group, a methyl group, and a 2,4,6-triphenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane typically involves the reaction of a chlorophosphine with an organometallic reagent. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. For example, the reaction of benzyl chloride with methylmagnesium bromide followed by the addition of 2,4,6-triphenylphenylmagnesium bromide can yield the desired phosphine compound .

Industrial Production Methods

Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic centers in other molecules. This coordination ability is crucial for its role in catalysis and the formation of metal complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is unique due to the presence of the 2,4,6-triphenylphenyl group, which provides steric hindrance and influences the compound’s reactivity and coordination properties. This structural feature distinguishes it from other similar phosphine compounds and contributes to its specific applications in catalysis and material synthesis .

Properties

CAS No.

881407-34-7

Molecular Formula

C32H27P

Molecular Weight

442.5 g/mol

IUPAC Name

benzyl-methyl-(2,4,6-triphenylphenyl)phosphane

InChI

InChI=1S/C32H27P/c1-33(24-25-14-6-2-7-15-25)32-30(27-18-10-4-11-19-27)22-29(26-16-8-3-9-17-26)23-31(32)28-20-12-5-13-21-28/h2-23H,24H2,1H3

InChI Key

LHPBAHXUVWMQHF-UHFFFAOYSA-N

Canonical SMILES

CP(CC1=CC=CC=C1)C2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.